molecular formula C10H13ClFN B2593931 3-Fluoro-3-(4-methylphenyl)azetidine;hydrochloride CAS No. 2460750-03-0

3-Fluoro-3-(4-methylphenyl)azetidine;hydrochloride

Cat. No.: B2593931
CAS No.: 2460750-03-0
M. Wt: 201.67
InChI Key: VZIMKHSDQRDDPZ-UHFFFAOYSA-N
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Description

3-Fluoro-3-(4-methylphenyl)azetidine;hydrochloride is a chemical compound with the molecular formula C10H13ClFN It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(4-methylphenyl)azetidine;hydrochloride typically involves the reaction of 4-methylphenyl derivatives with fluorinating agents. One common method includes the use of 4-methylphenylamine, which undergoes a series of reactions to introduce the fluorine atom and form the azetidine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(4-methylphenyl)azetidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Fluoro-3-(4-methylphenyl)azetidine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(4-methylphenyl)azetidine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-3-(3-methylphenyl)azetidine;hydrochloride
  • 3-Fluoro-3-(fluoromethyl)azetidine;hydrochloride

Uniqueness

3-Fluoro-3-(4-methylphenyl)azetidine;hydrochloride is unique due to its specific substitution pattern on the azetidine ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-3-(4-methylphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIMKHSDQRDDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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